molecular formula C22H24N2O2S B2389807 2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286698-51-8

2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2389807
CAS No.: 1286698-51-8
M. Wt: 380.51
InChI Key: CIKRSOQOEYKXJL-UHFFFAOYSA-N
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Description

This benzenesulfonamide derivative features a 2,4-dimethyl-substituted aromatic ring and a bis-alkylated sulfonamide nitrogen bearing a phenethyl group and a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name

2,4-dimethyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-18-11-12-22(19(2)16-18)27(25,26)24(17-21-10-6-7-14-23-21)15-13-20-8-4-3-5-9-20/h3-12,14,16H,13,15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKRSOQOEYKXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .

Scientific Research Applications

2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among analogs include:

  • Substituents on the benzene ring: 2,4-dimethyl vs. amino (e.g., 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, ) or bromomethyl ().
  • Nitrogen substituents: Bis-alkylation (phenethyl and pyridin-2-ylmethyl) vs. monosubstitution (e.g., pyrimidin-2-yl in ) or trifluoroethyl groups ().
Table 1: Physicochemical Properties of Selected Analogs
Compound Name Substituents (Benzene Ring) Nitrogen Substituents Predicted logP Solubility (µM)
Target Compound 2,4-dimethyl Phenethyl, pyridin-2-ylmethyl 3.8 ~15
4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-amino Pyridin-2-ylmethyl 1.2 ~450
T0901317 None Trifluoroethyl, trifluoromethyl-hydroxy 4.5 ~8
N-(4,6-Dimethylpyrimidin-2-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)-benzenesulfonamide 4-(quinazolinone) 4,6-Dimethylpyrimidin-2-yl 3.1 ~25

Key Observations :

  • The target compound’s dimethyl groups increase lipophilicity compared to amino-substituted analogs (logP 3.8 vs.
  • The phenethyl group contributes to π-π stacking interactions, akin to biphenyl moieties in anti-inflammatory sulfonamides (), while the pyridin-2-ylmethyl group may facilitate hydrogen bonding with target proteins .

Key Observations :

  • Chloro-benzoyl and indole-substituted sulfonamides () show potent anticancer activity, suggesting that electron-withdrawing groups on the benzene ring enhance cytotoxicity.
  • Quinazolinone-sulfonamides () exhibit anti-inflammatory activity via COX-2 inhibition, a mechanism plausibly accessible to the target compound due to its bulky substituents, which may sterically hinder COX-1 binding .

Computational and Structural Insights

  • Docking Studies : Anti-inflammatory sulfonamides () show stable binding to COX-2 via sulfonamide oxygen and pyridine nitrogen interactions. The target compound’s phenethyl group may occupy a hydrophobic pocket in similar targets, enhancing affinity .
  • Crystallography : Analogs like T0901317 () adopt conformations where trifluoromethyl groups engage in van der Waals interactions with LXRs. The target compound’s pyridin-2-ylmethyl group may adopt a similar orientation, but its dimethyl groups could limit rotational freedom .

Biological Activity

2,4-Dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring, with a phenethyl and pyridinylmethyl moiety. Its chemical formula is C19H24N2O2S, and it has a molecular weight of approximately 348.47 g/mol.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MCF70.01
A5490.39
HepG23.25

The anticancer activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound exhibits inhibitory effects on key kinases involved in cell proliferation and survival, such as Aurora-A kinase.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in certain cancer cell lines, preventing further cell division.

Study on MCF7 Cell Line

In a controlled laboratory setting, researchers treated MCF7 cells with varying concentrations of the compound. The study revealed that at concentrations as low as 0.01 µM, significant cytotoxic effects were observed, leading to a substantial reduction in cell viability.

Study on A549 Cell Line

Another study focused on the A549 lung cancer cell line, where the compound was tested for its ability to inhibit cell growth. Results indicated an IC50 value of 0.39 µM, suggesting strong antiproliferative activity comparable to established chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Step 1: Begin with the sulfonylation of 2,4-dimethylbenzenesulfonyl chloride with phenethylamine and pyridin-2-ylmethylamine. Use a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Confirm intermediate formation using 1H^1 \text{H}-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Step 3: Optimize yield by varying temperature (ambient vs. reflux) and solvent polarity. Polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Assessment: Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to quantify impurities. Aim for ≥95% purity .
  • Structural Confirmation:
    • NMR: Analyze 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra for diagnostic signals: methyl groups (δ 2.3–2.5 ppm), sulfonamide NH (δ 5.8–6.2 ppm), and pyridine protons (δ 8.4–8.6 ppm) .
    • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+^+ at ~427.5 Da) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition: Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays. IC50_{50} values < 10 µM suggest therapeutic potential .
  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to sulfadiazine controls .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer:

  • Molecular Docking: Perform docking simulations (AutoDock Vina) into target protein active sites (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to sulfonamide NH and pyridine N .
  • SAR Analysis: Compare docking scores with experimental IC50_{50}. Discrepancies may arise from solvation effects or protein flexibility; refine models using molecular dynamics (MD) simulations (AMBER) .

Q. What strategies are effective for resolving conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Validation: Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence for enzyme inhibition). Control for batch-to-batch compound variability via HPLC .
  • Data Normalization: Normalize activity metrics to reference inhibitors (e.g., acetazolamide for carbonic anhydrase). Use ANOVA to identify platform-specific biases .

Q. How can reaction mechanisms for sulfonamide derivatization be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediate formation via 1H^1 \text{H}-NMR time-course experiments. Fit data to rate equations (e.g., pseudo-first-order kinetics for nucleophilic substitution) .
  • Isotopic Labeling: Synthesize 15N^{15} \text{N}-labeled phenethylamine to track NH transfer pathways. Analyze isotopic shifts in 15N^{15} \text{N}-NMR .

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